2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZTOSYSKEEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=NC(=C(C=C21)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile typically involves cyclization reactions. Common synthetic routes include:
[3+3] Cyclization: This method involves the reaction of a suitable precursor with a sulfur-containing compound to form the thiopyrano[3,4-b]pyridine ring.
[4+2] Cyclization: Another approach is the [4+2] cycloaddition reaction, where a diene reacts with a dienophile to form the desired heterocyclic structure.
Domino Reactions: These reactions involve multiple bond-forming steps occurring consecutively without the need for isolation of intermediates.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and catalysts are carefully controlled to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, and anxiolytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry: The target compound’s chloro and cyano groups make it a candidate for kinase inhibitor scaffolds, leveraging electronic effects from the thiopyrano ring.
- Material Science: Thiopyrano systems could offer enhanced thermal stability compared to pyrano derivatives due to sulfur’s polarizability.
Biological Activity
2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile is a compound of interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step procedures including cyclization reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing nucleophilic substitutions and cycloaddition reactions.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In vitro assays demonstrated that derivatives of thiopyrano-pyridine compounds exhibit significant inhibitory effects against various viral strains, including HIV and influenza viruses. For instance, a derivative of this compound showed an EC50 value of 2.20 nM against HIV-1, indicating high potency comparable to existing antiviral drugs .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties. The structure-activity relationship studies suggest that modifications in the thiopyrano ring can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In vivo studies have demonstrated that the compound exhibits anti-inflammatory properties. It has been shown to reduce inflammatory markers in animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Chlorine | Enhances antiviral potency | Critical for binding affinity |
| Carbonitrile | Increases cytotoxicity | Essential for biological activity |
| Thiopyrano | Contributes to stability | Important for overall bioactivity |
These findings suggest that careful modification of the compound's structure can lead to enhanced biological activities.
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral effects of various thiopyrano derivatives against HIV and reported that compounds with a piperidine linker exhibited significantly lower EC50 values compared to others .
- Anti-inflammatory Study : An animal model study demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory conditions .
- Antimicrobial Assessment : In vitro tests against bacterial strains showed that the compound effectively inhibited growth at low concentrations, supporting its use in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via cyclization reactions of precursor nitriles or thiopyran derivatives. For example, describes the use of triethylamine (TEA) as a catalyst in ethanol under reflux to synthesize structurally related selenopyridines. Optimizing reaction temperature (e.g., 0–60°C) and stoichiometry of reagents like methyl iodide can improve yields. Column chromatography (silica gel, CHCl3:ethanol 10:1) is effective for purification .
- Key Parameters : Monitor reaction progress via TLC, and characterize intermediates using IR and NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodology :
- Spectroscopy : IR identifies functional groups (e.g., nitrile stretch ~2225 cm⁻¹), while ¹H/¹³C NMR resolves proton environments and carbon frameworks. DEPT-135 NMR aids in distinguishing CH, CH₂, and CH₃ groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. and highlight monoclinic systems (space group P21/c) with Z=4, validated by R-factors <0.05 .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?
- Methodology :
- Perform Hirshfeld surface analysis to compare experimental (SC-XRD) and DFT-optimized geometries. Adjust computational parameters (e.g., basis sets, dispersion corrections) to minimize deviations in bond angles or torsion angles.
- Use SHELXTL (Bruker AXS) for refinement, leveraging its robustness in handling high-resolution or twinned data, as noted in . Cross-validate with spectroscopic data to identify systematic errors .
Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound in pharmacological studies?
- Methodology :
- In vitro assays : Screen for cytotoxicity (e.g., IC₅₀ values via MTT assay) and enzyme inhibition (e.g., kinase or protease targets). highlights pyridine-3-carbonitrile derivatives evaluated for anti-inflammatory and neuroprotective effects .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., NF-κB or HIV-1 reverse transcriptase). Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity .
Q. In crystallographic refinement, how do the SHELX programs address challenges in determining the accurate molecular geometry of fused-ring systems?
- Methodology :
- SHELXL employs restrained refinement for disordered regions and anisotropic displacement parameters (ADPs) for heavy atoms. For fused rings, apply "SIMU" and "DELU" constraints to maintain reasonable bond distances and angles .
- Validate using "CHECKCIF" to flag outliers (e.g., >4σ in bond lengths). reports mean C–C bond deviations of 0.004 Å, ensuring structural reliability .
Data Contradiction Analysis
Q. How should conflicting spectral and crystallographic data be interpreted for this compound?
- Methodology :
- Case Study : If NMR suggests planar geometry but SC-XRD shows puckered rings, re-examine sample purity (via HPLC) or consider dynamic effects (e.g., ring-flipping in solution).
- Multi-method validation : Combine powder XRD, solid-state NMR, and computational modeling to reconcile differences. emphasizes SHELX’s adaptability in refining challenging datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
